molecular formula C25H21NO3S2 B284940 2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No.: B284940
M. Wt: 447.6 g/mol
InChI Key: KNMWUNAGRZAPMY-XTCLZLMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as DMSO, is a synthetic compound that has been used in scientific research for many years. It is a highly versatile molecule that has been used in a wide range of applications, including as a solvent, a cryoprotectant, and a reducing agent.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood, but it is believed to involve the disruption of hydrogen bonding in water molecules. This results in a decrease in the dielectric constant of water, which can affect the solubility and stability of many molecules. This compound has also been shown to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have analgesic properties, which may make it useful in the treatment of pain. This compound has also been shown to have anti-cancer properties, which may make it useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has several advantages for use in lab experiments. It is a highly versatile molecule that can be used as a solvent, a cryoprotectant, and a reducing agent. Additionally, this compound is readily available and relatively inexpensive. However, there are also some limitations to the use of this compound in lab experiments. It can be toxic to cells at high concentrations, and it can also interfere with certain assays and experiments.

Future Directions

There are many potential future directions for research involving 2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is the development of new methods for the synthesis of this compound and related compounds. Additionally, there is ongoing research into the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, there is interest in exploring the use of this compound in combination with other compounds to enhance its biological effects.

Synthesis Methods

The synthesis of 2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-methylthiophenol in the presence of a base, such as triethylamine. The resulting product is then reacted with 2-naphthoyl chloride to form this compound. This synthesis method has been used for many years and is well-established in the scientific community.

Scientific Research Applications

2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been used in a wide range of scientific research applications. It has been used as a solvent in many studies, particularly those involving proteins and nucleic acids. This compound is also commonly used as a cryoprotectant, allowing cells to be stored at low temperatures without damage. Additionally, this compound has been used as a reducing agent in many chemical reactions.

Properties

Molecular Formula

C25H21NO3S2

Molecular Weight

447.6 g/mol

IUPAC Name

(NE)-2,4-dimethyl-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C25H21NO3S2/c1-16-8-11-19(12-9-16)30-23-15-22(20-6-4-5-7-21(20)25(23)27)26-31(28,29)24-13-10-17(2)14-18(24)3/h4-15H,1-3H3/b26-22+

InChI Key

KNMWUNAGRZAPMY-XTCLZLMSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=C(C=C(C=C3)C)C)/C4=CC=CC=C4C2=O

SMILES

CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4C2=O

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4C2=O

Origin of Product

United States

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